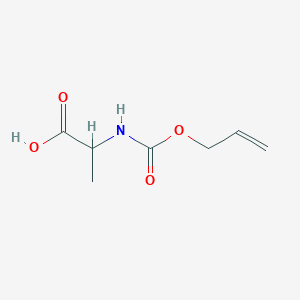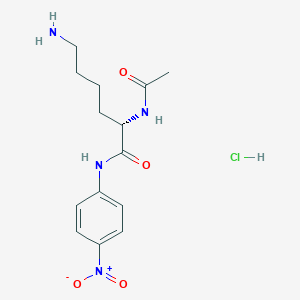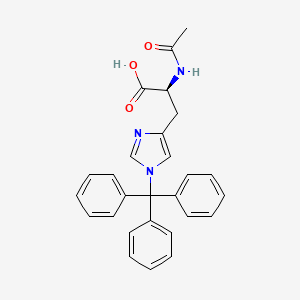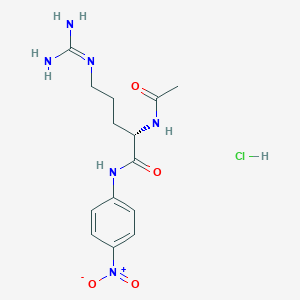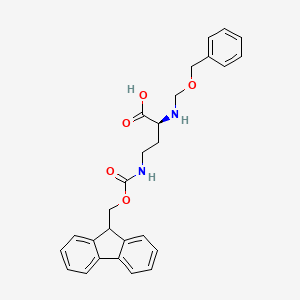
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C27H28N2O5 and its molecular weight is 474,52 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functionalization
The synthesis and functionalization of complex organic molecules are crucial in the development of pharmaceuticals and materials with specific properties. For instance, amino acid derivatives play a significant role in drug synthesis, offering a flexible and diverse approach to creating novel therapeutic agents (Zhang et al., 2021). Such compounds, including "(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid," could be synthesized and functionalized to explore their potential in various medical and industrial applications.
Bioactivity and Therapeutic Potential
Compounds with complex structures, such as the one , often exhibit unique bioactive properties that can be harnessed for therapeutic purposes. The understanding of their mechanism of action, including interaction with biological targets and the resultant pharmacological effects, is fundamental in drug development. A comprehensive analysis of biologically active compounds, their structure-activity relationships, and their potential in disease treatment offers insights into how novel compounds might be developed and applied (Godlewska-Żyłkiewicz et al., 2020).
Material Science and Nanotechnology
The functionalization of molecules for material science applications, including the development of quantum dots and other nanomaterials, represents another area of interest. Amino acid-functionalized quantum dots, for example, exhibit enhanced optical and electrical properties, making them suitable for various applications in sensors, imaging, and electronics (Ravi et al., 2021). The application of complex organic molecules in nanotechnology underscores the potential of compounds like "this compound" in the development of next-generation materials.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the protected amine. The final deprotection step yields the target compound.", "Starting Materials": [ "L-serine", "9H-Fluorene-9-methanol", "benzyl alcohol", "N,N-diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "dicyclohexylcarbodiimide (DCC)", "trifluoroacetic acid (TFA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "ethyl acetate" ], "Reaction": [ { "Step 1": "Protection of L-serine amine with (N-Boc)2O in DMF to yield N-Boc-L-serine", "Reagents": "(N-Boc)2O, DMF", "Conditions": "room temperature, 1 hour" }, { "Step 2": "Protection of L-serine carboxylic acid with TFA in DCM to yield TFA-L-serine", "Reagents": "TFA, DCM", "Conditions": "room temperature, 1 hour" }, { "Step 3": "Protection of 9H-Fluorene-9-methanol with (Boc)2O in DMF to yield N-Boc-9H-Fluorene-9-methanol", "Reagents": "(Boc)2O, DMF", "Conditions": "room temperature, 1 hour" }, { "Step 4": "Coupling of TFA-L-serine with N-Boc-9H-Fluorene-9-methanol using DCC and NHS in DMF to yield N-Boc-TFA-L-serine-9H-Fluorene-9-methanol", "Reagents": "DCC, NHS, DMF", "Conditions": "room temperature, 2 hours" }, { "Step 5": "Deprotection of N-Boc and TFA groups using TFA in DCM to yield (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoic acid", "Reagents": "TFA, DCM", "Conditions": "room temperature, 1 hour" } ] } | |
CAS RN |
151132-82-0 |
Molecular Formula |
C27H28N2O5 |
Molecular Weight |
474,52 g/mole |
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxymethylamino)butanoic acid |
InChI |
InChI=1S/C27H28N2O5/c30-26(31)25(29-18-33-16-19-8-2-1-3-9-19)14-15-28-27(32)34-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25,29H,14-18H2,(H,28,32)(H,30,31)/t25-/m0/s1 |
InChI Key |
QVFSFTYVOHSJPU-VWLOTQADSA-N |
SMILES |
C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COCNC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
synonyms |
(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)methyl)amino)butanoicacid; 151132-82-0; CTK8C4903; MolPort-027-834-921; ANW-73465; ZINC85210018; AKOS016007702; AK-61226; AJ-126390; KB-211498; TC-162210 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-alpha-[2-(4-Biphenyl)isopropyloxycarbonyl]-N-omega-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine](/img/structure/B613237.png)


